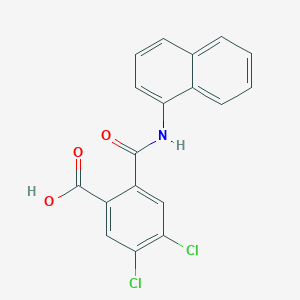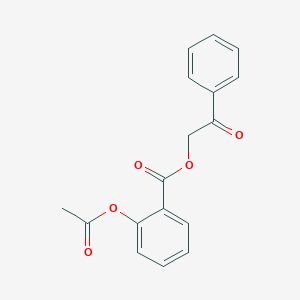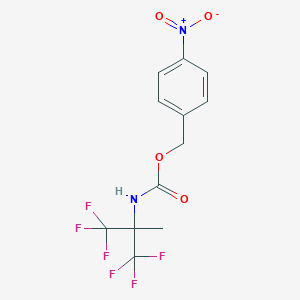![molecular formula C19H16N2O4 B387686 (E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide](/img/structure/B387686.png)
(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzohydrazide core with a methoxynaphthalene moiety, making it a versatile molecule for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide typically involves the condensation of 3,4-dihydroxybenzohydrazide with 2-methoxynaphthaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazone linkage and aromatic rings play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-4-(tert-butyl)-N’-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide
- Dihydroxy benzoyl naphthyl hydrazone
Uniqueness
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3,4-dihydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O4/c1-25-18-9-7-12-4-2-3-5-14(12)15(18)11-20-21-19(24)13-6-8-16(22)17(23)10-13/h2-11,22-23H,1H3,(H,21,24)/b20-11+ |
Clé InChI |
TVOPERZEGKBKAY-RGVLZGJSSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O |
SMILES isomérique |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)O)O |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B387604.png)
![N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE](/img/structure/B387605.png)


![4,5-Dichloro-2-[(2,5-dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B387608.png)
![N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE](/img/structure/B387611.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-methylbenzamide](/img/structure/B387613.png)



![Ethyl 2-({[(3-{4-nitrophenyl}acryloyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387622.png)


